molecular formula C18H16FNO2 B11422529 2-(5-ethyl-1-benzofuran-3-yl)-N-(4-fluorophenyl)acetamide

2-(5-ethyl-1-benzofuran-3-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B11422529
M. Wt: 297.3 g/mol
InChI Key: SYKCEKGUNMYABE-UHFFFAOYSA-N
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Description

2-(5-ethyl-1-benzofuran-3-yl)-N-(4-fluorophenyl)acetamide is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring substituted with an ethyl group at the 5-position and an acetamide group attached to a 4-fluorophenyl ring. Benzofuran derivatives are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ethyl-1-benzofuran-3-yl)-N-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and ethyl acetoacetate, under acidic or basic conditions.

    Ethylation: The benzofuran ring is then ethylated at the 5-position using ethyl iodide in the presence of a strong base like sodium hydride.

    Acetamide Formation: The 4-fluorophenylacetic acid is converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is then reacted with the ethylated benzofuran derivative to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction of the acetamide group can yield the corresponding amine derivative.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-ethyl-1-benzofuran-3-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved in inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    2-(5-methyl-1-benzofuran-3-yl)-N-(4-fluorophenyl)acetamide: Similar structure with a methyl group instead of an ethyl group.

    2-(5-ethyl-1-benzofuran-3-yl)-N-(4-chlorophenyl)acetamide: Similar structure with a chlorine atom instead of a fluorine atom.

Uniqueness

2-(5-ethyl-1-benzofuran-3-yl)-N-(4-fluorophenyl)acetamide is unique due to the specific combination of the ethyl group on the benzofuran ring and the fluorine atom on the phenyl ring. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C18H16FNO2

Molecular Weight

297.3 g/mol

IUPAC Name

2-(5-ethyl-1-benzofuran-3-yl)-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C18H16FNO2/c1-2-12-3-8-17-16(9-12)13(11-22-17)10-18(21)20-15-6-4-14(19)5-7-15/h3-9,11H,2,10H2,1H3,(H,20,21)

InChI Key

SYKCEKGUNMYABE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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